N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide
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Description
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C18H23N3OS and its molecular weight is 329.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Compounds with structures similar to "N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide" have been synthesized and analyzed to understand their chemical behavior and structural properties. For example, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide involved the reaction of specific enones with semicarbazide, with the crystal structure determined by X-ray diffraction studies, illustrating the significance of structural analysis in understanding compound properties (Prabhuswamy et al., 2016).
Antimicrobial and Antitumor Activities
Similar compounds have been explored for their antimicrobial and antitumor activities. For instance, novel substituted pyrazoles and isoxazoles synthesized through cyclocondensation showed potential antimicrobial activity against various bacterial and fungal strains (Biradar et al., 2009). Furthermore, pyrazole derivatives have been evaluated for their topoisomerase IIα inhibitory activity and cytotoxicity against cancerous cell lines, highlighting their potential as anticancer agents (Alam et al., 2016).
Chemical Behavior and Reaction Mechanisms
The chemical behavior and reaction mechanisms of similar compounds have been studied to understand their reactivity and potential applications. For example, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea was investigated, revealing a mechanism involving ANRORC rearrangement and N-formylation, contributing to the knowledge of heterocyclic chemistry (Ledenyova et al., 2018).
properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-13-17(16-9-6-12-23-16)14(2)21(20-13)11-10-19-18(22)15-7-4-3-5-8-15/h3-4,6,9,12,15H,5,7-8,10-11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXLQFSRROHIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2CCC=CC2)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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